molecular formula C15H17N B1267685 3-(3-Phenylpropyl)aniline CAS No. 80861-05-8

3-(3-Phenylpropyl)aniline

Cat. No. B1267685
CAS RN: 80861-05-8
M. Wt: 211.3 g/mol
InChI Key: RZPAYIGFFATDFM-UHFFFAOYSA-N
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Description

3-(3-Phenylpropyl)aniline is an organic compound with the CAS Number: 80861-05-8 . It has a molecular weight of 211.31 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC Name for 3-(3-Phenylpropyl)aniline is the same as its common name . The InChI Code is 1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 .


Physical And Chemical Properties Analysis

3-(3-Phenylpropyl)aniline is a liquid at room temperature .

Scientific Research Applications

Synthesis of Conducting Polymers

3-(3-Phenylpropyl)aniline: is a precursor in the synthesis of conducting polymers, particularly polyaniline (PANI) and polypyrrole (PPy) hydrogels . These hydrogels exhibit both the swelling behavior of conventional hydrogels and the electrical properties of conducting polymers, making them suitable for a range of applications from sensors to energy storage devices.

Drug Discovery and Pharmaceutical Synthesis

The compound serves as a building block in the synthesis of biologically active molecules, especially in the construction of quinoline and its analogues . These structures are pivotal in medicinal chemistry for the development of new therapeutic agents.

Metabolic Engineering

In the field of metabolic engineering, 3-(3-Phenylpropyl)aniline can be utilized to develop artificial pathways for the biosynthesis of desired compounds. For instance, it has been used in the de novo production of 3-phenylpropanol in Escherichia coli through systems metabolic engineering strategies .

Safety and Hazards

The safety information for 3-(3-Phenylpropyl)aniline includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAYIGFFATDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330169
Record name 3-(3-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylpropyl)aniline

CAS RN

80861-05-8
Record name 3-(3-phenylpropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

253 g of 1-phenyl-3-(3'-nitrophenyl)-prop-2-en-1-one are suspended in 2.5 liters of glacial acetic acid. 196 g of concentrated sulfuric acid and 10 g of 10% strength Pd on animal charcoal are added and the mixture is hydrogenated under 1.1 bar hydrogen pressure at 65°-70° C., until no further hydrogen is absorbed. When the mixture has cooled, some of the acetic acid is distilled off, the residue is rendered alkaline with sodium hydroxide solution and extracted by shaking with ether, the organic phase is dried over sodium sulfate and filtered, the solvent is stripped off and the residue is distilled. 150 g of 3-(3-phenylpropyl)-aniline of boiling point 148° C./0.2 mbar are obtained.
Quantity
253 g
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reactant
Reaction Step One
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196 g
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catalyst
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0 (± 1) mol
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reactant
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2.5 L
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Synthesis routes and methods II

Procedure details

A solution of 3-(3-phenyl-1-propenyl)aniline (3.6 g) in 50 ml of ethanol was subjected to catalytic reduction using 1 g of 10% palladium-carbon. After removal of the catalyst by filtration, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 3.3 g of 3-(3-phenylpropyl)aniline (yield, 92%). B.P. 122°-126° C./0.08 mmHg.
Name
3-(3-phenyl-1-propenyl)aniline
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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